静冈内酯 H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

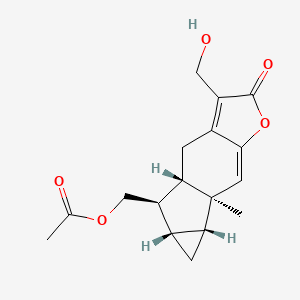

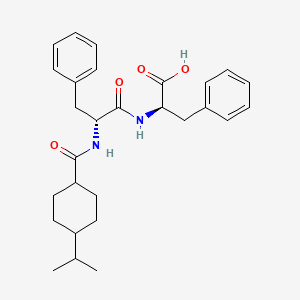

Shizukanolide H is a sesquiterpene lactone . It can be isolated from the herbs of Chloranthus spicatus . The dehydro-compound of Shizukanolide H shows moderate antifungal activity .

Molecular Structure Analysis

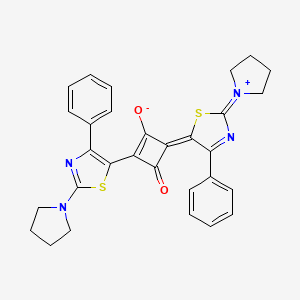

Shizukanolide H has a molecular formula of C17H20O5 . It is a sesquiterpene lactone . The structure of Shizukanolide H includes a β,γ-fused α-methyl-γ-butenolide moiety .Physical And Chemical Properties Analysis

Shizukanolide H is a powder . It can be dissolved in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The absolute structures of Shizukanolide H have been established on the basis of their physical and chemical properties .科学研究应用

化学成分和分离静冈内酯 H 被认为是从日本绿绒蒿的整个植物中分离出的倍半萜之一。分离过程涉及柱色谱法,结构通过光谱法阐明。该化合物属于一组包括几个倍半萜的化合物,展示了从日本绿绒蒿中提取的天然产物的化学多样性。该研究有助于了解这种植物的化学成分,这可能对未来对其潜在应用的研究产生影响 (Fang、Liu 和 Zhong,2012 年)。

合成方法已经记录了对包括静冈内酯变体在内的林烯型倍半萜的总合成的研究。这些合成涉及复杂的化学反应以构建倍半萜骨架,对有机化学领域做出贡献,并有可能促进对这些化合物的生物活性的研究。合成策略可以通过提供实验室生产方法来帮助开发基于倍半萜的药物 (Yue 等人,2012 年)。

药理学见解一项关于与静冈内酯 H 密切相关的化合物静冈醇 D 的研究表明,通过调节细胞模型中的特定信号通路,具有抗炎特性。这项研究提供了对倍半萜潜在抗炎机制的见解,表明像静冈内酯 H 这样的化合物可能具有相似的药理作用。调节参与炎症的信号通路可能对治疗炎症性疾病具有治疗意义 (Wei 等人,2019 年)。

代谢调节的机理研究另一项涉及静冈醇 D 的研究揭示了其在诱导线粒体功能障碍和激活肝细胞中 AMP 活化蛋白激酶 (AMPK) 中的作用。这种激活导致甘油三酯和胆固醇水平降低,提供了一种倍半萜(如静冈内酯 H)可能影响代谢综合征和相关疾病的潜在机制。这些发现突出了天然化合物和细胞代谢调节剂之间的复杂相互作用,为进一步研究其治疗潜力提供了基础 (Hu 等人,2013 年)。

作用机制

Target of Action

Shizukanolide H is a natural product of Chloranthus, Chloranthaceae

Mode of Action

It is known that the dehydro-compound of shizukanolide shows moderate antifungal activity . This suggests that Shizukanolide H may interact with its targets to disrupt fungal growth, but the exact mechanism remains to be elucidated.

Biochemical Pathways

Given its antifungal activity, it may interfere with essential biochemical pathways in fungi, leading to their growth inhibition .

Result of Action

The dehydro-compound of shizukanolide shows moderate antifungal activity , suggesting that Shizukanolide H may have similar effects.

Action Environment

It is known that the compound is isolated from the chloranthus plant , suggesting that its production and activity may be influenced by the plant’s growth conditions.

属性

IUPAC Name |

[(1S,9S,10R,12S,13R)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8(19)21-7-12-9-3-13(9)17(2)5-15-10(4-14(12)17)11(6-18)16(20)22-15/h5,9,12-14,18H,3-4,6-7H2,1-2H3/t9-,12-,13-,14+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHYJRPBSSMUDB-SRIVDKISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C2CC2C3(C1CC4=C(C(=O)OC4=C3)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)OC4=C3)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shizukanolide H | |

Q & A

Q1: What is the significance of isolating Shizukanolide H from Sarcandra glabra for the first time?

A1: While the abstract doesn't delve into specific future research directions, the isolation of Shizukanolide H from this plant is notable. [] This discovery expands the known chemical diversity within Sarcandra glabra and might pave the way for future investigations into the potential bioactivities of this compound.

Q2: The abstract mentions spectral methods were used for structure determination. Can you elaborate on the types of spectral data that are likely crucial for characterizing Shizukanolide H?

A2: Researchers likely employed techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and possibly Ultraviolet-Visible (UV-Vis) spectroscopy. [] NMR would be particularly useful for determining the compound's structure, while MS would provide information about its molecular weight and fragmentation pattern. IR spectroscopy could reveal the presence of functional groups, and UV-Vis might offer insights into its chromophores if any are present.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)